molecular formula C25H25N3O3S2 B2507906 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 955634-98-7

4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2507906
CAS RN: 955634-98-7
M. Wt: 479.61
InChI Key: LEOMXTDTGZJSLL-UHFFFAOYSA-N
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Description

The compound "4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide" is a chemically synthesized molecule that likely contains a benzamide scaffold, which is a common feature in many bioactive compounds. The structure suggests the presence of a benzothiazole moiety and a sulfonamide group, which are often seen in pharmaceuticals and materials science due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis approach due to its environmentally friendly nature and high yields . Similarly, N-substituted benzamides with a benzothiazole ring can be synthesized by heterocyclization of corresponding aroylthioureas, as demonstrated in the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, was determined and showed intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds, as well as oxygen-π stacking interactions . These structural features are crucial for the stability and reactivity of the molecule and could be similar in the compound of interest.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. The presence of the benzothiazole and sulfonamide groups in the compound suggests that it could undergo reactions typical for these functional groups. For example, sulfonamides are known to be involved in electrophilic substitution reactions, while benzothiazoles can participate in nucleophilic substitution reactions. The specific reactivity would depend on the substituents present in the compound and their electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group can confer solubility in water and could affect the compound's acidity and basicity. The benzothiazole ring could contribute to the compound's photophysical properties, making it potentially useful in optical materials. The exact properties of "4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide" would need to be determined experimentally, but insights can be gained from related compounds .

Scientific Research Applications

Anticancer Activity

  • Compounds similar to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide have been synthesized and shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides, which are structurally related, have been studied for their cardiac electrophysiological activity, showing potential as class III agents in cardiac applications (Morgan et al., 1990).

Antimicrobial Agents

  • Derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, similar in structure, have been synthesized and demonstrated notable antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Positron Emission Tomography (PET) Imaging

  • Compounds with a similar thiazolyl benzamide structure have been developed for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, indicating their utility in neuroimaging applications (Fujinaga et al., 2012).

Supramolecular Gelators

  • N-(thiazol-2-yl)benzamide derivatives have been investigated as supramolecular gelators, showing the significance of methyl functionality and S⋯O interaction in gelation behavior (Yadav & Ballabh, 2020).

Inhibitors of Carbonic Anhydrases

  • Aromatic sulfonamide inhibitors, including compounds with similar structures, have been studied for their inhibition of various carbonic anhydrase isoforms, showing potential in treating diseases involving these enzymes (Supuran et al., 2013).

Antifungal Agents

  • Compounds related to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide have been explored for their potential as antifungal agents (Narayana et al., 2004).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-17(2)21-10-7-11-22-23(21)26-25(32-22)27-24(29)19-12-14-20(15-13-19)33(30,31)28(3)16-18-8-5-4-6-9-18/h4-15,17H,16H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOMXTDTGZJSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide

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